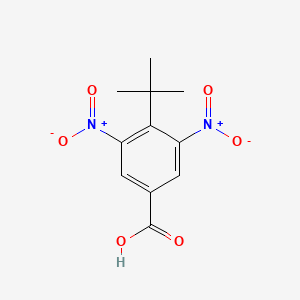

4-Tert-butyl-3,5-dinitrobenzoic acid

Description

Historical Context and Significance of Nitroaromatic Compounds in Organic Chemistry

The study of nitroaromatic compounds dates back to the 19th century and has been a cornerstone of modern organic chemistry. guidechem.com These compounds are typically synthesized through electrophilic aromatic substitution, specifically nitration, where a nitro group is introduced onto an aromatic ring using a mixture of nitric and sulfuric acids. vinatiorganics.com

Historically, nitroaromatic compounds have been crucial as intermediates in the synthesis of a vast array of other organic molecules. guidechem.com Their reduction leads to the formation of aromatic amines, which are fundamental building blocks for dyes, pharmaceuticals, and polymers. nih.gov The strong electron-withdrawing properties of the nitro group also make the aromatic ring susceptible to nucleophilic aromatic substitution, further expanding their synthetic utility. nih.gov Moreover, the presence of multiple nitro groups can bestow explosive properties upon the molecule, a characteristic that has been extensively studied and utilized. nih.gov

Evolution of Research on Dinitrobenzoic Acid Derivatives

Research on dinitrobenzoic acid derivatives has evolved significantly over time. Initially, compounds like 3,5-dinitrobenzoic acid were primarily used as derivatizing agents in qualitative organic analysis. wikipedia.org Their reaction with alcohols forms solid ester derivatives with sharp, well-defined melting points, facilitating the identification of unknown liquid alcohols. wikipedia.org

In recent decades, research has shifted towards exploring the biological and material properties of dinitrobenzoic acid derivatives. Studies have investigated their potential as antimicrobial and antifungal agents, with research indicating that the presence of nitro groups can contribute to their biological activity. bldpharm.comchemsynthesis.com Furthermore, these compounds have been explored in the synthesis of coordination polymers and other complex structures, where the carboxylate and nitro groups can participate in forming intricate frameworks. chemsynthesis.com

Current Research Landscape Pertaining to Sterically Hindered Benzoic Acid Derivatives

The current research landscape for sterically hindered benzoic acid derivatives is focused on understanding and exploiting the effects of bulky substituents on molecular properties and reactivity. Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, can profoundly influence a molecule's behavior. chemicalbook.com

In medicinal chemistry, for instance, steric hindrance is studied for its effect on how a molecule interacts with biological targets like enzymes or receptors. chemicalbook.com For example, research on 2,6-disubstituted benzoic acid derivatives has shown that steric bulk can prevent the carboxylic acid group from accessing transport proteins, thereby reducing cellular uptake. chemicalbook.com In synthetic chemistry, overcoming the challenges posed by steric hindrance to achieve selective functionalization of the aromatic ring is a significant area of investigation, leading to the development of novel catalytic methods. prepchem.com The introduction of bulky groups can also modify the physical properties of materials, influencing their solubility, crystal packing, and thermal stability. vinatiorganics.com

Scope and Objectives of Research on 4-Tert-butyl-3,5-dinitrobenzoic Acid

This compound is a sterically hindered dinitrobenzoic acid derivative. The primary objective of research on this specific compound is to elucidate how the presence of a bulky tert-butyl group at the 4-position, flanked by two nitro groups at the 3 and 5-positions, influences its chemical, physical, and potentially biological properties.

The scope of research includes its synthesis, purification, and characterization using various analytical techniques. A key objective is to compare its properties, such as acidity and reactivity, to its non-hindered analogue, 3,5-dinitrobenzoic acid. Understanding these differences is crucial for predicting its behavior and exploring its potential applications as a building block in organic synthesis or for the development of new materials.

Below are the key identification and property data for the compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 67688-82-8 chemicalbook.com |

| Molecular Formula | C11H12N2O6 bldpharm.com |

| Molecular Weight | 268.22 g/mol bldpharm.com |

| IUPAC Name | 4-(tert-Butyl)-3,5-dinitrobenzoic acid bldpharm.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-11(2,3)9-7(12(16)17)4-6(10(14)15)5-8(9)13(18)19/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTXLZQPQJAELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization Pathways

The journey to synthesizing 4-tert-butyl-3,5-dinitrobenzoic acid commences with the construction of its core structure, 4-tert-butylbenzoic acid. This involves the synthesis of key intermediates and strategic introduction of the bulky tert-butyl group.

Synthesis of Key Intermediates

The primary precursor for this compound is 4-tert-butylbenzoic acid. The most common industrial route to this intermediate is the oxidation of 4-tert-butyltoluene (B18130). This oxidation can be achieved using various oxidizing agents, including air, in the presence of a catalyst.

4-tert-butyltoluene itself is synthesized through the Friedel-Crafts alkylation of toluene (B28343). This electrophilic aromatic substitution reaction introduces the tert-butyl group to the toluene ring, primarily at the para position due to steric hindrance at the ortho positions.

Strategies for Introducing the Tert-butyl Moiety

The introduction of the tert-butyl group is a critical step and is typically accomplished via a Friedel-Crafts alkylation reaction. In this reaction, toluene is treated with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The tert-butyl carbocation, generated in situ, then alkylates the toluene ring. The bulky nature of the tert-butyl group favors substitution at the less sterically hindered para position, leading to the formation of 4-tert-butyltoluene.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Toluene | tert-Butyl chloride | AlCl₃ | 4-tert-Butyltoluene |

| Toluene | Isobutylene | Lewis Acid | 4-tert-Butyltoluene |

Regioselective Nitration Approaches

The dinitration of 4-tert-butylbenzoic acid to yield the 3,5-dinitro isomer presents a regiochemical challenge. The tert-butyl group is an ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic substitution. Conversely, the carboxylic acid group is a meta-director, deactivating the ring and directing incoming electrophiles to the meta position.

In the case of 4-tert-butylbenzoic acid, the positions meta to the carboxylic acid group are the 3 and 5 positions, which are also ortho to the tert-butyl group. This overlap of directing effects would seemingly favor nitration at these positions. However, the bulky tert-butyl group can sterically hinder the approach of the nitrating agent to the adjacent ortho positions. Overcoming this steric hindrance and achieving dinitration at the 3 and 5 positions requires specific and often forcing reaction conditions.

Direct Synthetic Routes to this compound

The direct nitration of 4-tert-butylbenzoic acid is the most straightforward approach to the target molecule. This typically involves the use of strong nitrating agents and carefully controlled reaction parameters.

Classical Nitration Procedures and Their Mechanistic Considerations

Classical nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The mechanism of nitration of 4-tert-butylbenzoic acid involves the attack of the nitronium ion on the aromatic ring. The directing effects of the existing substituents play a crucial role in determining the position of nitration. While the carboxylic acid group directs the incoming nitro group to the 3 and 5 positions, the activating effect of the para-positioned tert-butyl group also influences the reaction. To achieve dinitration, forcing conditions, such as elevated temperatures and a high concentration of the nitrating agent, are often necessary. These conditions help to overcome the deactivating effect of the first nitro group and drive the reaction to completion.

A procedure analogous to the dinitration of benzoic acid can be considered. This involves heating the substrate with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction proceeds stepwise, with the introduction of the first nitro group at the 3-position, followed by the introduction of the second nitro group at the 5-position.

Optimized and Modified Synthetic Protocols

Research has shown that direct dinitration of 4-tert-butyl substituted aromatics at the 3 and 5 positions is achievable. For instance, a synthetic method reported to produce 4-tert-butyl-2,6-dinitrobenzaldehyde was later found to actually form the 3,5-dinitro isomer. researchgate.net This indicates that under specific conditions, the directing effect of the tert-butyl group can be overridden to achieve the desired dinitration pattern.

Optimized protocols for the synthesis of this compound would likely involve a careful balance of temperature, reaction time, and the ratio of nitric acid to sulfuric acid to maximize the yield of the desired product and minimize the formation of unwanted isomers or byproducts. The use of alternative nitrating agents or catalysts could also be explored to improve the regioselectivity and efficiency of the reaction.

| Starting Material | Reagents | Key Conditions | Product |

|---|---|---|---|

| 4-tert-Butylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | Elevated temperature | This compound |

Green Chemistry Approaches in Synthesis of this compound

The synthesis of this compound, while not extensively documented in dedicated green chemistry literature, can be approached using principles that minimize environmental impact and enhance safety. Traditional nitration methods often rely on harsh reagents like fuming nitric acid and concentrated sulfuric acid, which generate significant acidic waste and hazardous nitrogen oxides (NOx) fumes. Green chemistry seeks to replace these with more benign alternatives, focusing on improved atom economy, safer solvents, and energy efficiency.

Several innovative nitrating systems that align with green chemistry principles have been developed for various aromatic compounds and could potentially be adapted for the synthesis of this compound. These approaches aim to reduce the environmental footprint associated with classical nitration procedures.

One promising avenue is the use of solid acid catalysts. These materials can replace liquid superacids like sulfuric acid, simplifying purification processes and allowing for catalyst recycling. Zeolites, sulfated zirconia, and various mixed metal oxides have demonstrated efficacy in catalyzing nitration reactions with nitric acid, often with improved regioselectivity and milder reaction conditions. The use of a solid acid catalyst could potentially reduce the amount of acidic waste generated during the synthesis of this compound.

Another green approach involves the use of alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) is considered an environmentally friendly nitrating agent as it can be used in near-stoichiometric amounts, significantly reducing acidic waste. Its application in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous and recyclable solvent, presents a greener alternative to traditional solvent systems.

Furthermore, energy-efficient synthesis methods such as microwave-assisted and ultrasound-assisted reactions are gaining traction in green chemistry. Microwave irradiation can dramatically reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. ajrconline.org Similarly, ultrasound has been shown to enhance reaction rates in various organic syntheses. rsc.org The application of these technologies to the nitration of 4-tert-butylbenzoic acid could lead to a more sustainable process.

Below is a hypothetical comparison of potential green nitration methods for the synthesis of this compound, based on general findings for similar aromatic compounds.

Table 1: Comparison of Potential Green Synthesis Approaches for this compound

| Method | Nitrating Agent/Catalyst | Solvent | Key Advantages |

| Solid Acid Catalysis | Nitric Acid / Sulfated Zirconia | Dichloromethane | Recyclable catalyst, reduced acidic waste, potentially milder reaction conditions. |

| Dinitrogen Pentoxide | Dinitrogen Pentoxide (N₂O₅) | Liquefied TFE | High atom economy, reduced acidic waste, recyclable solvent. |

| Microwave-Assisted | Nitric Acid / Sulfuric Acid (catalytic) | Acetonitrile | Rapid reaction times, improved energy efficiency, potentially higher yields. |

| Ultrasound-Assisted | Nitric Acid / Acetic Anhydride | None (neat) | Enhanced reaction rates, potential for solvent-free conditions. |

Alternative Synthetic Pathways via Functional Group Interconversion

Beyond the direct nitration of 4-tert-butylbenzoic acid, alternative synthetic strategies for preparing this compound can be envisioned through functional group interconversion (FGI). These pathways may offer advantages in terms of precursor availability, regioselectivity control, or avoidance of harsh nitrating conditions.

One plausible alternative route begins with a more readily available starting material, 4-tert-butyltoluene. This approach involves a multi-step sequence:

Nitration of 4-tert-butyltoluene: The first step would be the dinitration of 4-tert-butyltoluene to yield 4-tert-butyl-1-methyl-3,5-dinitrobenzene. This reaction typically employs a mixed acid (nitric acid and sulfuric acid) treatment.

Oxidation of the Methyl Group: The subsequent and crucial step is the selective oxidation of the methyl group on the dinitrated intermediate to a carboxylic acid. This transformation would yield the final product, this compound. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The choice of oxidant and reaction conditions is critical to ensure the desired conversion without degrading the aromatic ring or the nitro groups.

This two-step approach is advantageous if the starting 4-tert-butyltoluene is more accessible or cost-effective than 4-tert-butylbenzoic acid. It also allows for the introduction of the nitro groups prior to the formation of the carboxylic acid, which can influence the reactivity and regioselectivity of the nitration step.

Another potential FGI strategy could involve the synthesis of a related dinitro compound followed by the introduction of the tert-butyl group. However, Friedel-Crafts alkylation reactions, which are typically used to introduce alkyl groups onto an aromatic ring, are generally incompatible with the presence of strongly deactivating nitro groups. Therefore, this approach is less synthetically viable.

A summary of the primary alternative synthetic pathway is presented in the table below, outlining the key transformation and typical reagents.

Table 2: Alternative Synthetic Pathway via Functional Group Interconversion

| Step | Transformation | Starting Material | Intermediate/Product | Reagents and Conditions |

| 1 | Dinitration | 4-tert-butyltoluene | 4-tert-butyl-1-methyl-3,5-dinitrobenzene | Mixed Acid (HNO₃/H₂SO₄), 0-25 °C |

| 2 | Oxidation | 4-tert-butyl-1-methyl-3,5-dinitrobenzene | This compound | Potassium Permanganate (KMnO₄), Pyridine (B92270)/Water, Reflux |

This FGI approach provides a strategic alternative to the direct dinitration of 4-tert-butylbenzoic acid, offering flexibility in the choice of starting materials and potentially overcoming challenges associated with the direct introduction of multiple nitro groups onto the benzoic acid derivative.

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions on the Chemical Compound

The aromatic ring of 4-tert-butyl-3,5-dinitrobenzoic acid is significantly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the presence of two powerful electron-withdrawing nitro groups and a carboxyl group. Both nitro and carboxyl groups are meta-directing and strongly deactivate the benzene (B151609) ring, making the introduction of an electrophile onto the ring highly challenging under standard electrophilic substitution conditions.

The directing effects of the substituents are as follows:

Carboxyl Group (-COOH): Deactivating and meta-directing.

Nitro Groups (-NO₂): Strongly deactivating and meta-directing.

Tert-butyl Group (-C(CH₃)₃): Activating and ortho, para-directing.

In this specific molecule, the positions ortho to the tert-butyl group are already substituted with nitro groups. The position para to the tert-butyl group is occupied by the carboxyl group. The remaining two positions on the ring are ortho to the carboxyl group and meta to the two nitro groups and the tert-butyl group.

Considering the cumulative deactivating effect of the two nitro groups and the carboxyl group, which far outweighs the activating effect of the tert-butyl group, electrophilic aromatic substitution on this compound is not a feasible reaction under typical laboratory conditions. The high energy barrier for the formation of the sigma complex intermediate prevents reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation from occurring.

Nucleophilic Aromatic Substitution Reactions of the Chemical Compound and its Derivatives

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, provided a suitable leaving group is present on the aromatic ring. The parent compound itself, with only hydrogen atoms at the unsubstituted positions, is not a substrate for SNAr. However, if a derivative were synthesized with a good leaving group (e.g., a halide) at one of the ring positions, the strong electron-withdrawing effect of the two nitro groups would significantly activate the ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the nitro groups. For a hypothetical derivative, 2-chloro-4-tert-butyl-3,5-dinitrobenzoic acid, the attack of a nucleophile would be highly favored at the carbon bearing the chlorine atom.

Reactions Involving the Carboxyl Group

Esterification Reactions and Kinetics

The carboxyl group of this compound can undergo esterification with alcohols under acidic conditions. However, the steric hindrance from the adjacent nitro groups and the bulky tert-butyl group can influence the reaction rate. The kinetics of esterification of substituted benzoic acids are well-documented, and generally, electron-withdrawing groups can affect the reactivity of the carboxyl group. nih.govdnu.dp.ua

A common method for the esterification of sterically hindered or electronically deactivated carboxylic acids is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Another effective method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 4-tert-butyl-3,5-dinitrobenzoyl chloride. This acyl chloride would then readily react with an alcohol, even sterically hindered ones like tert-butanol, to form the corresponding ester. chemicalbook.com

Table 1: Predicted Reactivity in Esterification of this compound

| Reaction Condition | Reactant | Expected Product | Relative Rate |

|---|---|---|---|

| H₂SO₄, CH₃OH, reflux | Methanol (B129727) | Methyl 4-tert-butyl-3,5-dinitrobenzoate | Moderate |

| H₂SO₄, (CH₃)₃COH, reflux | tert-Butanol | tert-Butyl 4-tert-butyl-3,5-dinitrobenzoate | Slow |

| 1. SOCl₂ 2. CH₃OH | Methanol | Methyl 4-tert-butyl-3,5-dinitrobenzoate | Fast |

Amidation and Other Carboxyl Derivatives Synthesis

Similar to esterification, the synthesis of amides from this compound can be achieved. The direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. A more efficient route is through the formation of the acyl chloride, which then reacts readily with a primary or secondary amine to form the corresponding amide.

The synthesis of other carboxyl derivatives, such as anhydrides, is also theoretically possible, although less common for such a specialized benzoic acid.

Reactions Involving the Nitro Groups

Reduction Pathways of Nitro Moieties

The reduction of the nitro groups is a significant reaction for this compound. A variety of reducing agents can be employed to convert the nitro groups to amino groups, and the reaction conditions can be controlled to achieve selective reduction of one or both nitro groups.

Common reducing agents for aromatic nitro compounds include:

Catalytic Hydrogenation: H₂ gas with a metal catalyst such as Pd, Pt, or Ni. This method is highly efficient but may also reduce other functional groups under certain conditions.

Metal/Acid Combinations: Sn/HCl, Fe/HCl, or Zn/HCl are classic reagents for the reduction of nitroarenes.

Sodium Sulfide (B99878) or Polysulfides (Zinin Reduction): This method is particularly useful for the selective reduction of one nitro group in a polynitro aromatic compound. stackexchange.com

Transfer Hydrogenation: Using reagents like hydrazine (B178648) in the presence of a catalyst.

The selective reduction of one of the two nitro groups in this compound is an interesting possibility. The two nitro groups are in chemically equivalent environments with respect to the carboxyl group (both are meta), but they are ortho to the tert-butyl group. The bulky tert-butyl group may sterically hinder the approach of the reducing agent to one of the nitro groups more than the other, although they are symmetrically positioned. In similar polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com Given the symmetry, a mixture of mono-amino products might be expected, or the reaction may proceed to the diamino compound.

Table 2: Potential Products from the Reduction of this compound

| Reagent | Expected Major Product(s) |

|---|---|

| H₂, Pd/C (excess) | 3,5-Diamino-4-tert-butylbenzoic acid |

| Sn, HCl | 3,5-Diamino-4-tert-butylbenzoic acid |

| Na₂S / (NH₄)₂S | 3-Amino-4-tert-butyl-5-nitrobenzoic acid |

It is important to note that the specific outcomes and yields of these reduction reactions would need to be determined experimentally.

Formation of Amino-Substituted Derivatives

Specific studies detailing the synthesis of amino-substituted derivatives directly from this compound are not readily found in the reviewed literature. In general, the conversion of nitroaromatic compounds to their amino derivatives is a fundamental transformation in organic chemistry, typically achieved through reduction.

Standard reduction methods that are broadly applicable to nitroarenes could theoretically be applied to this compound. These methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and efficient method.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The presence of two nitro groups on the aromatic ring of this compound introduces the possibility of selective reduction. By carefully controlling reaction conditions such as temperature, pressure, and the choice of reducing agent, it may be possible to selectively reduce one nitro group to form mono-amino-nitro derivatives or to reduce both groups to yield the di-amino product. However, without specific experimental data for this substrate, any proposed reaction scheme remains speculative. The electronic and steric influence of the bulky tert-butyl group and the deactivating effect of the carboxylic acid group would play a significant role in the reactivity and regioselectivity of such reductions.

Acid-Base Catalysis in Reactions Involving the Chemical Compound

However, some inferences can be drawn from the parent compound, 3,5-dinitrobenzoic acid. Benzoic acids containing two electron-withdrawing nitro groups are known to be significantly more acidic than benzoic acid itself. For instance, the pKa of 3,5-dinitrobenzoic acid is approximately 2.82, making it a moderately strong organic acid. The introduction of a tert-butyl group at the 4-position would likely have a minor electronic effect. The tert-butyl group is generally considered to be weakly electron-donating through induction, which might slightly decrease the acidity of the carboxylic acid compared to 3,5-dinitrobenzoic acid.

Given its acidic nature, it is plausible that this compound could function as an organocatalyst in reactions that are promoted by Brønsted acids. For example, it could potentially catalyze esterification or acetal (B89532) formation reactions. However, without empirical studies, the efficiency, scope, and mechanisms of such potential catalytic activity remain unconfirmed.

Derivatization and Structural Diversity

Synthesis of Ester Derivatives of 4-Tert-butyl-3,5-dinitrobenzoic Acid

Esterification of the carboxylic acid group is a common derivatization strategy. The reaction typically involves treating the parent acid with an alcohol in the presence of an acid catalyst. For sterically hindered or sensitive alcohols, the more reactive acid chloride, 4-tert-butyl-3,5-dinitrobenzoyl chloride, is often employed.

The synthesis of alkyl esters of dinitrobenzoic acids can be achieved through direct esterification with alcohols. A common method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. wikipedia.org For tertiary alcohols, such as tert-butanol, which are prone to elimination under strongly acidic conditions, alternative methods may be employed. One such approach involves the in-situ formation of benzotriazole (B28993) esters which then react with the tertiary alcohol. researchgate.net

The reaction of 3,5-dinitrobenzoic acid with tert-butyl alcohol can also be facilitated by activating agents. While specific examples for the 4-tert-butyl analog are not detailed in the provided results, the general principles of esterification with sterically hindered alcohols are applicable. researchgate.net

Table 1: Examples of Alkyl Ester Synthesis Conditions This table is generated based on general esterification principles, as direct synthesis data for these specific 4-tert-butyl-3,5-dinitrobenzoates was not found in the search results.

| Alkyl Group | Reagents | Catalyst/Conditions | Reference Principle |

| tert-Butyl | This compound, tert-Butanol | EDC, HOBt, DMAP | researchgate.net |

| Isopropyl | 4-tert-butyl-3,5-dinitrobenzoyl chloride, Isopropanol | Pyridine (B92270) | wikipedia.org |

| Methyl | This compound, Methanol (B129727) | H₂SO₄ (conc.) | wikipedia.org |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine

The synthesis of aryl esters typically requires the activation of the carboxylic acid, often by converting it to the corresponding acid chloride. The resulting 4-tert-butyl-3,5-dinitrobenzoyl chloride can then react with a phenol (B47542) to yield the desired aryl ester. This method is generally effective for a range of substituted and unsubstituted phenols.

Synthesis of Amide Derivatives of this compound

Amide derivatives are synthesized by reacting this compound or its activated form (like the acid chloride) with a primary or secondary amine. The direct reaction between the carboxylic acid and an amine requires high temperatures to drive off the water formed, which can be detrimental to sensitive substrates. libretexts.org

A more common and efficient laboratory method involves the use of the acid chloride. 4-tert-butyl-3,5-dinitrobenzoyl chloride reacts readily with amines at room temperature or with gentle heating to produce the corresponding amides in good yield. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction.

Table 2: General Conditions for Amide Synthesis

| Amine Type | Reagents | Conditions | General Principle |

| Primary Alkylamine | 4-tert-butyl-3,5-dinitrobenzoyl chloride, R-NH₂ | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine) | libretexts.org |

| Secondary Alkylamine | 4-tert-butyl-3,5-dinitrobenzoyl chloride, R₂NH | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine) | libretexts.org |

| Arylamine | 4-tert-butyl-3,5-dinitrobenzoyl chloride, Ar-NH₂ | Inert solvent, Base, possibly gentle heating | libretexts.org |

DCM: Dichloromethane, THF: Tetrahydrofuran

Synthesis of Other Functionalized Derivatives

The two nitro groups on the aromatic ring of this compound can be chemically reduced to form amino groups. The extent of reduction can be controlled by the choice of reducing agent and reaction conditions.

Selective reduction of one nitro group to an amino group while leaving the other intact can be challenging but may be achieved using specific reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide. Complete reduction of both nitro groups to yield 3,5-diamino-4-tert-butylbenzoic acid can be accomplished using more powerful reducing systems, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, or by using metals in acidic solution (e.g., Sn/HCl, Fe/HCl).

The nitro groups on the benzene (B151609) ring are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. msu.edu However, they strongly activate the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro groups are susceptible to attack by nucleophiles. In this compound, the C2 and C6 positions are activated by both nitro groups.

Strong nucleophiles, such as alkoxides or amines, can potentially displace one of the nitro groups, particularly under forcing conditions (e.g., high temperature). For instance, reaction with sodium methoxide (B1231860) in methanol could potentially lead to the substitution of a nitro group with a methoxy (B1213986) group. The bulky tert-butyl group may provide some steric hindrance to this reaction, influencing its regioselectivity and rate. An example is the formation of 4-tert-Butyl-amino-3-nitro-benzoic acid, which suggests that under certain conditions, substitution reactions can occur. nih.gov

Structural Elucidation of Novel Derivatives through Advanced Analytical Techniques

The definitive confirmation of the structures of novel chemical entities derived from this compound is contingent upon the application of a suite of advanced analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for providing unambiguous proof of a compound's molecular framework, connectivity, and functional groups. While detailed published studies on the derivatization of this compound are limited, the principles of structural elucidation can be illustrated by examining the spectral characteristics of the core molecule and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of a molecule. For a hypothetical derivative of this compound, such as an ester or an amide, ¹H NMR would provide key information. The spectrum would be expected to show characteristic signals for the protons of the tert-butyl group and the aromatic ring. The tert-butyl group would appear as a singlet, typically integrating to nine protons. The aromatic protons, due to the symmetrical dinitro substitution pattern, would also appear as a distinct signal. For comparison, the ¹H NMR spectrum of 3,5-dinitrobenzoic acid in DMSO-d₆ shows aromatic proton signals at approximately 9.03 ppm and 8.90 ppm. chemicalbook.com The introduction of a 4-tert-butyl group would influence the chemical shifts of these aromatic protons.

For instance, in a hypothetical ethyl ester derivative (ethyl 4-tert-butyl-3,5-dinitrobenzoate), the following ¹H NMR signals would be anticipated:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~8.8 - 9.1 | Singlet | 2H |

| -CH₂- (Ester) | ~4.4 | Quartet | 2H |

| tert-Butyl | ~1.4 | Singlet | 9H |

| -CH₃ (Ester) | ~1.3 | Triplet | 3H |

¹³C NMR would further corroborate the structure by identifying all unique carbon atoms, including the quaternary carbons of the tert-butyl group and the aromatic ring, the carbonyl carbon of the acid derivative, and the carbons of the aromatic ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would display several characteristic absorption bands. The strong symmetric and asymmetric stretching vibrations of the two nitro groups (NO₂) are typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid derivative (e.g., an ester or amide) would be prominent, generally appearing in the 1700-1750 cm⁻¹ range. Furthermore, C-H stretching vibrations from the tert-butyl group would be observed around 2850-2970 cm⁻¹.

The table below summarizes the expected key IR absorption bands for a generic derivative of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 2970 |

| Carbonyl (C=O) | Stretching | 1700 - 1750 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

These expected values are based on typical ranges for such functional groups observed in related compounds like 3,5-dinitrobenzoic acid and 4-tert-butylbenzoic acid. chemicalbook.comnih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a novel derivative. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For example, the molecular formula of 3,5-dinitrobenzoic acid is C₇H₄N₂O₆, corresponding to a molecular weight of approximately 212.12 g/mol . nih.gov Any derivatization, such as esterification with ethanol (B145695) to form ethyl 4-tert-butyl-3,5-dinitrobenzoate, would result in a predictable mass increase. The fragmentation pattern observed in the mass spectrum can also offer structural proof by revealing stable fragments of the molecule, such as the loss of the tert-butyl group or parts of the ester chain, helping to piece together the molecular structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on the Chemical Compound and its Derivatives

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 4-tert-butyl-3,5-dinitrobenzoic acid and its related compounds.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for analyzing molecular systems. For aromatic nitro compounds like 3,5-dinitrobenzoic acid, DFT methods are used to calculate the equilibrium geometry, vibrational frequencies, and electronic properties. researchgate.net

Analysis of the electronic structure often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in determining the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap provides insight into the molecule's excitability and its ability to participate in charge transfer interactions. For the related compound 3,5-dinitrobenzoic acid (DNBA), DFT calculations have been employed to determine these properties. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides a detailed picture of the charge distribution, revealing intramolecular interactions such as hyperconjugation and hydrogen bonding. For DNBA, NBO analysis has shown interactions like C-N-O···H-C and C-O···H-C. researchgate.net

The introduction of a tert-butyl group to the 3,5-dinitrobenzoic acid scaffold is expected to influence the electronic structure primarily through inductive effects. This bulky alkyl group can alter the charge distribution on the aromatic ring, which in turn affects the properties of the nitro and carboxylic acid functional groups.

Table 1: Illustrative Electronic Properties Calculated via DFT for Aromatic Nitro Compounds Note: The following data is representative of the types of results obtained from DFT calculations on related compounds, not specific experimental values for this compound.

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.0 to -9.6 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.3 to 1.7 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 9.3 to 11.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 1.0 to 4.0 Debye |

Theoretical calculations are invaluable for mapping out potential reaction mechanisms, identifying intermediate structures, and determining the energy barriers associated with chemical transformations. For reactions involving substituted phenols and benzoic acids, DFT has been successfully used to study mechanisms like the Kolbe-Schmitt reaction. researchgate.net

In such studies, researchers calculate the Gibbs free energy profile along a proposed reaction coordinate. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, in the carboxylation of potassium 2,6-di-tert-butylphenol, a related compound, calculations at the M06-2X/Def2-SVP/SMD level of theory were used to identify transition states and intermediates. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction kinetics. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be predicted. researchgate.net For this compound, such methods could be used to explore reactions like esterification, amidation, or decarboxylation.

The three-dimensional structure of a molecule dictates many of its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms (conformers) in a molecule. For this compound, key conformational variables include the orientation of the bulky tert-butyl group and the dihedral angle of the carboxylic acid group relative to the aromatic ring.

Computational methods, such as random or systematic conformational searches followed by geometry optimization, are used to explore the potential energy surface of the molecule. mdpi.com For flavonoid analogues containing a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, conformational searches have been employed to understand the orientation of this bulky group relative to the rest of the molecule. mdpi.com Similarly, DFT calculations have been used to determine the most favorable conformation of the 2,4-dinitrobenzoate (B1224026) anion by analyzing the energy dependence on the rotation of the carboxy group. mdpi.com These studies show that non-covalent interactions can significantly influence the preferred geometry. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical studies often focus on single molecules, molecular dynamics (MD) simulations provide a way to study the behavior of a large ensemble of molecules over time. This is particularly useful for understanding intermolecular interactions in condensed phases (liquids or solids).

MD simulations can model how molecules of this compound interact with each other and with solvent molecules. These simulations can reveal details about hydrogen bonding patterns, particularly involving the carboxylic acid group, and weaker interactions like C-H···O contacts. In the crystal structure of a related compound, 4-tert-butyl-amino-3-nitro-benzoic acid, molecules are linked by O-H···O hydrogen bonds to form dimers, which are further connected by C-H···O contacts. nih.gov MD simulations can predict the stability and dynamics of such interaction networks in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Activity)

QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. While often used for biological activity, QSAR can also be applied to physicochemical properties.

For a series of derivatives of this compound, a QSAR model could be developed to predict properties such as acidity (pKa), solubility, or chromatographic retention time. The process involves calculating a set of molecular descriptors for each compound, which are numerical representations of its chemical structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. A mathematical model is then built to correlate these descriptors with the measured property. Although specific non-biological QSAR studies on this compound are not prominent, the methodology has been applied to related structures like 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives to correlate descriptors with activity. researchgate.net

Modeling of Solvation and Transport Phenomena

Understanding how a molecule interacts with solvents is fundamental to predicting its solubility, reactivity in solution, and transport properties. Computational solvation models are used to estimate the energy change when a molecule is transferred from the gas phase into a solvent.

Implicit solvation models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. researchgate.net These models are computationally efficient and can be combined with DFT calculations to provide an accurate picture of how the solvent affects the molecule's electronic structure and geometry. Explicit solvation models, often used in MD simulations, involve surrounding the solute molecule with a large number of individual solvent molecules. This approach provides a more detailed, atomistic view of solute-solvent interactions, which is crucial for understanding transport phenomena like diffusion.

Advanced Methodological Applications and Material Science Orientations

Application as a Building Block in Complex Chemical Synthesis (Non-Pharmaceutical)

4-tert-butyl-3,5-dinitrobenzoic acid serves as a valuable building block, or synthon, in the strategic assembly of more complex, non-pharmaceutical molecules. The chemical reactivity of the compound is primarily centered around its three functional groups: the carboxylic acid and the two nitro groups. The carboxylic acid function allows for standard transformations such as esterification and amidation, enabling the covalent linkage of this aromatic core to other molecular fragments.

The nitro groups can be chemically reduced to form amino groups, which opens up a different pathway for synthetic elaboration. This conversion to a diamino-tert-butyl benzoic acid derivative creates a monomer that can be used in polymerization reactions to form specialized polyamides or polyimides. The bulky tert-butyl group provides significant steric influence, which can direct the conformation of resulting larger molecules and improve solubility in organic solvents, a crucial property for processing and characterization. This combination of reactive sites and steric control makes it a useful component in the design of bespoke organic molecules for various applications in materials science.

Role in Organic Catalysis and Organocatalytic Reactions

The utility of this compound extends to the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The compound's acidic nature, enhanced by the electron-withdrawing nitro groups, allows it to function as a Brønsted acid catalyst. While specific catalytic applications for this exact molecule are not extensively documented, its parent compound, 3,5-dinitrobenzoic acid, is known to catalyze reactions such as the synthesis of glycosides and the tetrahydropyranylation of alcohols. researchgate.net

The underlying principle involves the protonation of a substrate by the acidic catalyst, which activates the substrate towards a subsequent reaction. The catalytic activity is influenced by the acidity (pKa) of the benzoic acid derivative. scispace.com The presence of the tert-butyl group in the 4-position has a minor electronic effect but can influence the catalyst's solubility and its interaction with substrates in the reaction medium. This makes this compound a potentially effective catalyst for reactions requiring mild acidic conditions, operating within a redox-neutral catalytic cycle that is characteristic of many organocatalytic processes. scispace.com

Contribution to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. nih.govnih.gov this compound is an exemplary molecule in this field due to its capacity for forming well-defined molecular assemblies through intermolecular forces. nih.gov

The primary interactions driving its supramolecular behavior are:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.

π-π Stacking: The electron-deficient aromatic ring can interact with other aromatic systems.

van der Waals Forces: The large tert-butyl group contributes to these interactions, influencing molecular packing.

These non-covalent interactions allow the molecule to act as a "host" that can encapsulate "guest" molecules within a larger, ordered structure. thno.orgresearchgate.net The formation of these host-guest complexes is a dynamic and often reversible process, central to the development of responsive materials and molecular sensors. nih.govrsc.org

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties. mdpi.com Hydrogen bonding is the most critical tool in this discipline, and this compound possesses the ideal functional groups for creating robust and predictable hydrogen-bonded networks.

| Interaction Type | Donor/Acceptor Groups | Typical Resulting Motif |

| Carboxylic Acid Dimer | Carboxyl (Donor & Acceptor) | R²₂(8) Homodimer |

| Acid-Amide | Carboxyl (Donor), Amide (Acceptor) | Heterosynthon |

| Acid-Pyridine | Carboxyl (Donor), Pyridine (B92270) (Acceptor) | Heterosynthon |

| C-H···O | Aromatic C-H, Nitro Oxygen | Extended Networks |

A significant application of crystal engineering is the formation of co-crystals, which are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio. This compound is an excellent "co-crystal former" because its strong hydrogen bonding groups can reliably interact with a wide range of other molecules (co-formers). nih.govnih.gov

By co-crystallizing this compound with other organic molecules, such as amides, pyridines, or other active ingredients, it is possible to create new solid-state forms with modified physical properties like solubility, melting point, and stability. The formation of these co-crystals is guided by the principles of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. tbzmed.ac.ir For instance, the interaction between a carboxylic acid and a pyridine ring is a well-known and robust heterosynthon used in the design of co-crystals. tbzmed.ac.ir The analysis of these co-crystals, typically using techniques like X-ray diffraction, allows for a detailed understanding of the intermolecular interactions at the atomic level. mdpi.com

Potential in Materials Science

The molecular structure of this compound makes it a promising candidate for applications in materials science, particularly in the creation of novel functional materials.

This compound can be viewed as a molecular precursor that can be transformed into functional materials. One primary route is through chemical modification. For example, the reduction of the two nitro groups to amines yields 4-tert-butyl-3,5-diaminobenzoic acid. This resulting molecule is a trifunctional monomer that can be incorporated into polymers. The presence of two amine groups and one carboxylic acid group allows for the synthesis of hyperbranched or cross-linked polymers with unique thermal and mechanical properties.

Furthermore, related compounds like 4-tert-butylbenzoic acid are used as modifiers for alkyd resins and in the production of electronic materials. fusokk.co.jp This suggests that the dinitro-substituted version could be used to synthesize polymers or materials with specific electronic properties, leveraging the electron-deficient nature of the dinitrophenyl ring. These materials could find applications in areas such as specialty coatings, high-performance polymers, or organic electronics.

Investigation of Solid-State Structures and Packing

The solid-state architecture of substituted nitrobenzoic acids is a subject of significant interest in materials science and crystal engineering. While the crystal structure of this compound has not been extensively reported, a detailed examination of its parent compound, 3,5-dinitrobenzoic acid, provides a foundational understanding of the intermolecular interactions that are likely to govern its crystal packing. The introduction of a bulky tert-butyl group at the 4-position is expected to introduce significant steric and electronic modifications to the packing arrangement.

Crystallographic Polymorphism in 3,5-Dinitrobenzoic Acid

3,5-Dinitrobenzoic acid is known to crystallize in at least two monoclinic polymorphs, which, while having different space groups, exhibit similar molecular geometries and strong intermolecular interactions. researchgate.net The primary interaction governing the crystal packing in both polymorphs is a robust intermolecular O-H···O hydrogen bond between the carboxylic acid moieties of two adjacent molecules. This interaction leads to the formation of centrosymmetric dimers, a common supramolecular synthon in carboxylic acids.

The crystallographic data for the two known polymorphs of 3,5-dinitrobenzoic acid are presented below.

Crystallographic Data for the Polymorphs of 3,5-Dinitrobenzoic Acid

| Parameter | Polymorph 1 (P2₁/c) | Polymorph 2 (C2/c) |

|---|---|---|

| Formula | C₇H₄N₂O₆ | C₇H₄N₂O₆ |

| Molecular Weight | 212.1 g/mol | 212.1 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 10.0290 (6) | 21.036 (2) |

| b (Å) | 8.8711 (7) | 8.7331 (6) |

| c (Å) | 9.514 (2) | 9.7659 (8) |

| **β (°) ** | 95.639 (12) | 111.051 (7) |

| **Volume (ų) ** | 842.4 (3) | 1674.3 (5) |

| Z | 4 | 8 |

Data sourced from Prince, P., Fronczek, F. R., & Gandour, R. D. (1991). Acta Crystallographica Section C: Crystal Structure Communications, 47(4), 895-898. researchgate.net

Anticipated Influence of the 4-tert-Butyl Group

The introduction of a sterically demanding and non-polar tert-butyl group at the 4-position of the 3,5-dinitrobenzoic acid scaffold is predicted to have a profound impact on the resulting solid-state structure. The sheer volume of the tert-butyl group would likely disrupt the efficient packing observed in the polymorphs of the parent compound.

Several key modifications to the crystal packing can be hypothesized:

Disruption of π-π Stacking: The close packing of aromatic rings, which facilitates stabilizing π-π interactions, would be sterically hindered by the bulky tert-butyl substituent. This would likely lead to a less dense crystal structure and a different packing motif.

Increased Inter-dimer Distances: The presence of the tert-butyl group would likely increase the distance between the hydrogen-bonded dimers, leading to a more open and less efficiently packed crystal lattice. This could potentially create voids or channels within the crystal structure.

Frustrated Crystallization: The steric bulk of the tert-butyl group could lead to "frustrated" crystallization, potentially resulting in the formation of amorphous solids or making the growth of high-quality single crystals more challenging.

In essence, the solid-state structure of this compound is anticipated to be a delicate balance between the strong, directional hydrogen bonding of the carboxylic acid groups and the disruptive steric influence of the large tert-butyl substituent. The resulting packing arrangement is likely to be significantly different from that of 3,5-dinitrobenzoic acid, showcasing the critical role that even a single substituent can play in dictating the supramolecular architecture of molecular crystals. Further experimental investigation through single-crystal X-ray diffraction would be necessary to fully elucidate the intricate packing and intermolecular interactions of this compound.

Analytical Methodologies for Research Purposes

Chromatographic Separation Techniques for Synthetic Mixtures

Chromatographic methods are indispensable for the purification and analysis of 4-Tert-butyl-3,5-dinitrobenzoic acid from crude reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Reverse-phase HPLC is a commonly employed technique for the separation of benzoic acid derivatives. While specific methods for this compound are not extensively documented in publicly available literature, methods for analogous compounds such as 4-tert-Butylbenzoic acid provide a strong foundation for method development. A typical reverse-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, which enhances retention and improves peak shape. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred.

The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The presence of the nonpolar tert-butyl group in this compound would lead to stronger retention on a C18 column compared to less hydrophobic analogues. The dinitro groups, being polar, would have a contrasting effect. The interplay of these functional groups dictates the elution behavior.

For the separation of impurities that may arise during the synthesis of this compound, gradient elution is often necessary. This involves changing the composition of the mobile phase during the analytical run to effectively elute compounds with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for the Separation of Benzoic Acid Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development based on common practices for similar compounds.

Advanced Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Beyond simple identification, advanced spectroscopic techniques are pivotal in elucidating the intricate mechanisms of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are used for routine characterization, advanced NMR experiments can provide deeper mechanistic insights. For instance, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, which is crucial for identifying minor byproducts and reaction intermediates. Furthermore, techniques like DOSY (Diffusion-Ordered Spectroscopy) can be employed to study the formation of complexes or aggregates in solution, which may be relevant in certain reaction pathways.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of intermediates and products, thereby confirming their identities. Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of a selected ion, a characteristic fragmentation pattern is generated. For this compound, characteristic losses would be expected. The tert-butyl group can undergo fragmentation to lose a methyl radical (•CH₃) or isobutylene. The carboxylic acid group can lose water (H₂O) or carbon dioxide (CO₂). The nitro groups can also undergo characteristic fragmentations. Analysis of these fragmentation patterns can help in distinguishing between isomers and in identifying unknown products formed during a reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can be a valuable tool for studying reaction mechanisms in real-time. By monitoring the changes in the vibrational frequencies of functional groups, one can follow the consumption of reactants and the formation of products. For instance, the disappearance of the characteristic C=O stretching vibration of the carboxylic acid group and the appearance of new bands could indicate an esterification reaction.

Table 2: Expected Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water from the carboxylic acid |

| [M+H]⁺ | [M+H - 44]⁺ | CO₂ | Decarboxylation |

| [M+H]⁺ | [M+H - 57]⁺ | C₄H₉• | Loss of the tert-butyl radical |

| [M-H]⁻ | [M-H - 46]⁻ | NO₂ | Loss of a nitro group |

This table is illustrative and based on general fragmentation patterns of similar organic molecules.

Quantitative Analysis in Reaction Progress Monitoring

The ability to quantitatively monitor the progress of a reaction is crucial for optimizing reaction conditions and ensuring high yields and purity. Both chromatographic and spectroscopic methods can be adapted for quantitative analysis.

Quantitative HPLC (qHPLC): HPLC with UV detection is a robust and widely used method for quantitative analysis. To monitor the progress of a reaction producing this compound, aliquots can be taken from the reaction mixture at different time points, quenched, and then analyzed by HPLC. By creating a calibration curve using standards of known concentration, the concentration of the product and remaining reactants in each aliquot can be determined. The use of an internal standard is recommended to improve the accuracy and precision of the measurements by correcting for variations in injection volume and sample preparation.

Quantitative NMR (qNMR): qNMR is another powerful technique for reaction monitoring. It offers the advantage of not requiring chromatographic separation and providing a direct measure of the relative amounts of different species in the reaction mixture. By integrating the signals of specific protons of the reactant and product, their molar ratio can be determined. An internal standard with a known concentration and a signal that does not overlap with the signals of the reactants or products is added to the reaction mixture to allow for the calculation of absolute concentrations.

Table 3: Comparison of Quantitative Techniques for Reaction Monitoring

| Technique | Advantages | Disadvantages |

| qHPLC | High sensitivity and selectivity, well-established methodology. | Requires sample preparation, potential for analyte degradation on the column. |

| qNMR | Non-destructive, provides structural information, requires minimal sample prep. | Lower sensitivity compared to HPLC, potential for signal overlap. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of dinitrobenzoic acids typically involves the nitration of a benzoic acid precursor using a hazardous mixture of fuming nitric acid and concentrated sulfuric acid. wikipedia.orgorgsyn.org While effective, this method poses significant environmental and safety concerns due to the corrosive nature of the reagents and the generation of acidic waste. sibran.runih.gov Future research must prioritize the development of greener, more sustainable synthetic pathways.

Key areas for investigation include:

Alternative Nitrating Agents: Research into eco-friendly nitrating agents could provide a safer route. Dinitrogen pentoxide (N₂O₅) in a medium of liquefied 1,1,1,2-tetrafluoroethane (B8821072) represents a promising alternative that operates under mild conditions and minimizes acidic waste. nih.gov

Solid Acid Catalysts: The use of solid acid catalysts, such as supported reagents, is an attractive eco-friendly methodology. sibran.ru These catalysts are often easier to handle, reduce corrosive waste streams, and can be recycled, aligning with the principles of green chemistry. nih.gov

Photochemical Nitration: Preliminary studies on other aromatic compounds have shown the viability of photochemical nitration using UV radiation. researchgate.net Exploring this energy-efficient, reagent-minimal approach for the dinitration of 4-tert-butylbenzoic acid could represent a significant leap in sustainable synthesis.

Interactive Table: Comparison of Synthetic Routes

| Route | Reagents | Advantages | Disadvantages | Sustainability Focus |

| Traditional | Conc. H₂SO₄, Fuming HNO₃ | High yield, established method | Highly corrosive, hazardous waste | Low |

| N₂O₅ Method | Dinitrogen Pentoxide | Mild conditions, less acidic waste | Reagent availability | High |

| Solid Catalyst | Solid Acid Catalyst, NaNO₂ | Recyclable catalyst, reduced corrosion | May require higher temperatures | High |

| Photochemical | NaNO₂, UV light | Energy efficient, minimal reagents | Lower yields, specialized equipment | Very High |

Exploration of Undiscovered Reactivity Patterns

The interplay between the bulky tert-butyl group and the electron-withdrawing nitro groups suggests a rich and complex reactivity profile for 4-Tert-butyl-3,5-dinitrobenzoic acid that remains largely unexplored.

Selective Reduction: A significant avenue of research is the selective reduction of one of the two nitro groups. In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com Various reagents, such as sodium polysulfide or catalytic systems involving hydrazine (B178648) hydrate, have been used for the selective reduction of dinitroarenes to nitroanilines. organic-chemistry.orgmdpi.comechemi.com Investigating these reactions could yield valuable amino-nitro intermediates, which are versatile building blocks in organic synthesis. jsynthchem.comjsynthchem.com The steric bulk of the tert-butyl group is expected to heavily influence the regioselectivity of this reduction.

Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly activate the aromatic ring towards nucleophilic attack. wikipedia.org This makes the compound a candidate for SNAr reactions, where a nucleophile displaces a suitable leaving group. nih.govlibretexts.org While the parent molecule lacks a conventional leaving group like a halide, research could explore derivatization to install one, or investigate reactions where a nitro group itself is displaced under specific conditions. The significant steric hindrance from the tert-butyl group adjacent to the nitro groups would present a fascinating mechanistic challenge, potentially leading to unusual substitution patterns or requiring highly active nucleophiles.

Carboxylic Acid Derivatization: The reactivity of the carboxylic acid group remains a foundational area for exploration. Its conversion to esters, amides, or the acid chloride would generate a library of derivatives. wikipedia.org These derivatives could be used to probe how the electronic and steric environment of the core molecule influences the properties of the resulting materials.

Advanced Computational Predictions for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and rationalize the behavior of this compound before extensive lab work is undertaken. nih.gov Studies on substituted nitrobenzoic acids have demonstrated the utility of DFT in understanding intermolecular interactions and the formation of complex solid-state structures. chemrxiv.orgacs.orgresearchgate.net

Future computational work should focus on:

Electronic Structure and Reactivity: DFT calculations, using functionals like B3LYP or M06-2X, can determine key electronic properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution. nih.govresearchgate.net These parameters provide insight into the molecule's stability and sites of potential electrophilic or nucleophilic attack.

Steric Hindrance Quantification: Advanced modeling can quantify the steric impact of the tert-butyl group on reaction pathways. osti.gov Calculating the energy barriers for nucleophilic attack at different positions or for the rotation of the nitro and carboxyl groups can help predict reactivity patterns and conformational preferences.

Intermolecular Interactions: Predicting the molecule's ability to form hydrogen bonds, π-stacking, or other non-covalent interactions is crucial. nih.govresearchgate.net This is fundamental to understanding its crystal packing and its potential to form co-crystals or act as a ligand in larger supramolecular assemblies.

Interactive Table: Proposed Computational Studies

| Research Area | Computational Method | Predicted Properties | Potential Impact |

| Reactivity | DFT (e.g., B3LYP/6-311+G(d,p)) | HOMO-LUMO gap, ESP maps | Guide synthetic strategies for reduction and SNAr |

| Steric Effects | Relaxed Potential Energy Surface Scans | Rotational barriers, transition state energies | Explain regioselectivity in reactions |

| Crystal Engineering | Solid-state DFT, Pairwise Interaction Energy | Lattice energies, hydrogen bond strength | Predict ability to form co-crystals and MOFs |

| Spectroscopy | TD-DFT | UV-Vis absorption spectra | Correlate electronic structure with experimental data |

Integration into Emerging Chemical Technologies (Non-Biological)

The unique structural features of this compound make it a promising candidate for application in several emerging, non-biological chemical technologies.

Metal-Organic Frameworks (MOFs): The carboxylic acid group makes this molecule an ideal organic linker for the synthesis of MOFs. nih.govtandfonline.com MOFs are highly porous materials with applications in gas storage, catalysis, and chemical sensing. Specifically, luminescent MOFs (LMOFs) containing nitroaromatic ligands have shown great promise for the selective sensing of other nitroaromatic compounds, which are common explosives and pollutants. acs.orgresearchgate.netacs.org The bulky tert-butyl group could act as a strut to create larger pores within the framework, potentially enhancing guest molecule accessibility and sensing performance.

Energetic Materials: Dinitroaromatic compounds are foundational components of many energetic materials. nih.gov The high nitrogen content and oxygen-rich nitro groups contribute to a high heat of formation and detonation performance. nih.govchemistry-chemists.com While the presence of a carboxylic acid can sometimes be undesirable, its conversion to other functional groups or the formation of energetic salts could lead to novel materials with tailored sensitivity and thermal stability. researchgate.netnih.gov Theoretical prediction of detonation properties using specialized software is a common first step in this area of research. nih.gov

Functional Polymers and Resins: Incorporation of this rigid, highly functionalized monomer into polymer backbones could lead to materials with enhanced thermal stability and specific chemical affinities. The dinitro-functionalized aromatic ring could be used for post-polymerization modification, allowing for the tuning of material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Tert-butyl-3,5-dinitrobenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nitration and tert-butyl group introduction. For example, nitration of tert-butyl-substituted benzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Purification via recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress with TLC (silica gel, hexane:ethyl acetate 3:1) and confirming structure via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (tert-butyl singlet at ~1.4 ppm) is critical .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer :

- FT-IR : Nitro group asymmetric/symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.

- ¹H NMR : Tert-butyl protons as a singlet (9H) at δ 1.4 ppm; aromatic protons (2H) as a singlet due to symmetry.

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; nitro-substituted carbons at ~140–150 ppm.

- MS : Molecular ion peak at m/z 297 (M⁺) and fragmentation patterns for nitro groups. Cross-reference with spectral databases ensures accuracy .

Q. What are the primary applications of this compound in analytical chemistry?

- Methodological Answer : Its nitro groups enable derivatization reactions. For example:

- Chromogenic Derivatization : React with amines or phenols via diazo coupling (similar to ADBA in colorimetric assays) to form colored complexes detectable at 450–550 nm .

- Acid-Base Titration : As a strong acid (pKa ~1.5), it can standardize basic solutions in non-aqueous titrimetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal analysis data (e.g., DSC vs. TGA) for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism or decomposition pathways.

- DSC : Identify melting points (e.g., ~200°C) and phase transitions.

- TGA : Monitor mass loss steps (e.g., decarboxylation above 250°C).

- XRD : Confirm crystalline phases. For cocrystals (e.g., with ethenzamide), analyze hydrogen bonding patterns to explain stability variations .

Q. What experimental design considerations are critical for esterifying this compound with polymers?

- Methodological Answer :

- Activation : Use DCC/DMAP to activate the carboxylic acid for esterification with hydroxyl-containing polymers (e.g., HEMA-MMA copolymers).

- Reaction Conditions : Anhydrous DMF at 60–70°C for 24 hours under nitrogen.

- Characterization : Confirm ester formation via FT-IR (C-O-C stretch at ~1250 cm⁻¹) and ¹H NMR (shift of polymer backbone protons). Monitor degree of substitution via elemental analysis .

Q. How can researchers validate conflicting HPLC results when quantifying this compound in complex matrices?

- Methodological Answer :

- Column Selection : Use C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) to improve peak symmetry.

- Detection : UV detection at 254 nm (aromatic absorption).

- Validation : Spike recovery tests (80–120%) and cross-validate with LC-MS (m/z 297 → 251 fragment) to rule out matrix interference .

Q. What strategies optimize the synthesis of cocrystals involving this compound for enhanced bioavailability?

- Methodological Answer :

- Coformer Selection : Target hydrogen-bond donors (e.g., pyridine derivatives) to interact with carboxylic acid and nitro groups.

- Solvent Evaporation : Use ethanol or acetone for slow crystallization.

- Characterization : Analyze via PXRD to confirm new diffraction patterns and DSC to assess thermal stability. Compare dissolution rates with pure API .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.